molecular formula C15H11F3O2 B6407103 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261585-65-2

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407103
CAS No.: 1261585-65-2
M. Wt: 280.24 g/mol
InChI Key: DVFIDFNFHJATNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a strategically fluorinated organic compound that serves as a versatile building block in advanced chemical and pharmaceutical research. Compounds featuring a benzoic acid core substituted with trifluoromethyl groups are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group is a key motif known to enhance the properties of drug candidates, including by increasing lipophilicity and metabolic stability . This makes such intermediates valuable for the design and synthesis of novel bioactive molecules. Research into structurally similar N'-3-(trifluoromethyl)phenyl derivatives has demonstrated their potential in developing high-affinity ligands for central nervous system targets, such as the NMDA receptor's phencyclidine (PCP) binding site . Furthermore, certain benzoic acid derivatives containing trifluoromethylphenyl groups have shown potent anti-staphylococci and anti-enterococci activities , suggesting a role in developing new antibacterial agents to combat multidrug-resistant pathogens . As a key intermediate, this compound provides researchers with a critical scaffold for exploring new chemical spaces in various fields, including pharmaceuticals and material science .

Properties

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIDFNFHJATNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691139
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261585-65-2
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to specific pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Structural Comparisons

Compound Name CAS Number Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
2-Methyl-3-(trifluoromethyl)benzoic acid 62089-35-4 2-CH₃, 3-CF₃ 204.15 93–94 Research reagent, potential drug intermediate
Flufenamic Acid 530-78-9 2-(NH-C₆H₃-CF₃) 281.23 163–165 Non-steroidal anti-inflammatory drug (NSAID)
3,4-Bis(trifluoromethyl)benzoic acid 835-58-5 3-CF₃, 4-CF₃ 258.13 Not reported Agrochemical synthesis
2-Methyl-3-(methylsulfonyl)benzoic acid 1186663-49-9 2-CH₃, 3-SO₂CH₃ 228.25 Not reported Sulfonyl-containing bioactive compound

Functional Group Influence on Reactivity and Bioactivity

  • Trifluoromethyl vs. Sulfonyl Groups : The trifluoromethyl group in 2-methyl-3-(trifluoromethyl)benzoic acid provides strong electron-withdrawing effects, enhancing acidity (pKa ~2–3) compared to sulfonyl derivatives (e.g., 2-methyl-3-(methylsulfonyl)benzoic acid), which exhibit different electronic and steric properties .
  • Amino vs. Carboxylic Acid Linkages: Flufenamic acid incorporates an amino linker between the benzoic acid and trifluoromethylphenyl group, enabling hydrogen bonding in drug-receptor interactions, unlike the direct substitution in 2-methyl-3-(trifluoromethyl)benzoic acid .

Fluorinated Aromatic Acids in Drug Development

  • Metabolic Stability: The trifluoromethyl group in 2-methyl-3-(trifluoromethyl)benzoic acid improves resistance to oxidative metabolism compared to non-fluorinated analogs like 3-hydroxy-2-methylbenzoic acid (melting point: ~180°C) .
  • Lipophilicity : LogP values for trifluoromethyl-substituted benzoic acids (e.g., ~2.5 for the target compound) are higher than those of hydroxylated analogs (e.g., 3-hydroxy-2-methylbenzoic acid, LogP ~1.5), influencing membrane permeability .

Biological Activity

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a compound of interest due to its unique chemical structure, which includes a trifluoromethyl group that enhances its biological activity. This article explores the biological activities associated with this compound, highlighting its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

The molecular formula of this compound is C10H8F3O2C_{10}H_{8}F_{3}O_{2}. The presence of the trifluoromethyl group contributes to increased lipophilicity, potentially enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to this compound, demonstrating efficacy against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus12
This compoundMRSA15

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been investigated through in vitro assays. The compound was shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. In one study, it demonstrated an IC50 value of 6.5 µM, indicating potent anti-inflammatory activity compared to other tested compounds .

Anticancer Properties

The potential anticancer activity of this compound has been explored in various cell lines. Preliminary results suggest that it may inhibit cell proliferation in cancerous cells, with IC50 values ranging from 0.69 to 22 mM across different cancer types such as prostate and breast cancer . This suggests that the trifluoromethyl substitution may enhance the compound's ability to interact with cancer cell pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Binding : Its lipophilic nature allows it to bind effectively to hydrophobic pockets in proteins and receptors, modulating their activity.
  • Cell Signaling Modulation : By influencing signaling pathways like NF-κB, it can alter cellular responses to inflammation and tumor growth.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives including this compound showed significant activity against resistant bacterial strains, paving the way for further development in antibiotic research.
  • Cancer Cell Line Screening : In vitro testing on multiple cancer cell lines demonstrated that the compound could reduce cell viability significantly, suggesting its potential role as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3-(3-trifluoromethylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. For example, a two-step protocol may include:

  • Step 1: Methylation of 3-bromobenzoic acid using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours) .
  • Step 2: Cross-coupling with 3-(trifluoromethyl)phenylboronic acid via palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in dioxane/water at 100°C).

Critical parameters:

  • Catalyst loading: 2–5 mol% Pd to minimize side reactions.
  • Solvent polarity: Polar aprotic solvents enhance coupling efficiency but may reduce trifluoromethyl group stability.
  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended to separate regioisomers .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • ¹H/¹³C NMR: Key peaks include the methyl singlet (~δ 2.3 ppm) and aromatic protons split by the trifluoromethyl group’s electron-withdrawing effect (δ 7.5–8.2 ppm). ¹⁹F NMR should show a characteristic triplet for -CF₃ (~δ -63 ppm) .
  • HPLC-MS: Use a C18 column with ESI-MS in negative ion mode to detect [M-H]⁻ (expected m/z: 308.1). Retention time should align with synthetic standards .

Q. What computational methods are suitable for predicting the acid dissociation constant (pKa) and solubility of this compound?

  • pKa prediction: Employ quantum mechanical methods (e.g., COSMO-RS) with Gaussian09 using the B3LYP/6-31+G(d,p) basis set. Account for the electron-withdrawing -CF₃ group, which lowers the pKa (~2.5–3.0) compared to unsubstituted benzoic acids .
  • Solubility modeling: Use the Hansen solubility parameters (HSPiP software) with inputs like logP (~3.2) and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions (e.g., esterification or amidation)?

The -CF₃ group’s strong electron-withdrawing nature directs electrophilic substitution to the para position of the benzoic acid core. For example:

  • Amidation: Use EDCI/HOBt in DMF to couple with amines. Steric hindrance from the ortho-methyl group reduces reactivity at the 2-position, favoring 4-substitution .
  • Contradiction note: Conflicting reports on carboxylate activation (e.g., CDI vs. DCC) suggest solvent-dependent outcomes. Multi-variable optimization (DoE) is advised .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., COX-2 inhibition vs. antimicrobial assays)?

  • Data normalization: Account for assay conditions (e.g., buffer pH affecting ionization state). For COX-2 inhibition (IC₅₀ ~10 µM), validate via competitive ELISA using purified enzyme .
  • False positives in antimicrobial assays: Perform counter-screens with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to rule out nonspecific membrane disruption .

Q. How can researchers assess the environmental toxicity of this compound using in silico and in vitro models?

  • EPA DSSTox data: Use the DTXSID40620589 identifier to retrieve acute aquatic toxicity predictions (ECOSAR v2.0). Predicted LC₅₀ for fish: ~5.2 mg/L .
  • In vitro assays: Perform the Microtox® assay (Vibrio fischeri) to validate baseline toxicity. Compare with structural analogs (e.g., 3-fluoro derivatives) to isolate -CF₃ contributions .

Q. What crystallographic challenges arise during polymorph screening, and how can they be mitigated?

  • CF₃ group disorder: Use low-temperature (100 K) X-ray diffraction with synchrotron radiation to resolve rotational disorder.
  • Hydrate formation: Screen solvents with varying water activity (e.g., methanol/water mixtures). Anhydrous forms typically crystallize in P2₁/c space groups .

Q. How does the compound’s logD profile impact its utility as a pharmacokinetic probe in CNS studies?

  • Blood-brain barrier (BBB) penetration: The logD (3.2 at pH 7.4) suggests moderate permeability. Validate using MDCK-MDR1 monolayers; expected Papp: ~8 × 10⁻⁶ cm/s .
  • Metabolic stability: Incubate with liver microsomes (human vs. rodent). CYP2C9 is the primary metabolizer; monitor via UPLC-QTOF for hydroxylated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.